tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
Description
The compound tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based chiral building block with dual protective groups:
- A tert-butyloxycarbonyl (Boc) group at the pyrrolidine nitrogen (1-position).
- A (benzyloxy)carbonyl (Cbz) amino-methyl substituent at the 3R position.
This structure enables its utility in peptide synthesis, medicinal chemistry, and as an intermediate for bioactive molecules. The stereochemistry at the 3R position is critical for interactions in enantioselective reactions and biological targets .
Properties
IUPAC Name |
tert-butyl (3R)-3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKRLSPLMADFS-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base.
Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amines or alcohols.
Substitution: The tert-butyl group can be substituted under specific conditions, often involving strong acids or bases.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted tert-butyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed to reveal the active amine, which can then interact with biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Sulfonyl-Modified Pyrrolidine Analogs
Several analogs replace the Cbz-amino-methyl group with aryl sulfonyl moieties ():
Key Differences :
- Electronic Effects: Sulfonyl groups (e.g., IIa, IIj, IIc) are electron-withdrawing, altering reactivity compared to the electron-rich Cbz-amino-methyl group in the target compound.
- Synthetic Utility : Sulfonyl analogs are often intermediates for sulfonamide ligands or protease inhibitors, while the Cbz group in the target compound is more suited for peptide coupling .
Hydroxyl- and Trifluoromethyl-Substituted Analogs
Compounds with hydroxyl or fluorinated groups exhibit distinct stereochemical and physicochemical properties ():
Comparison :
Amine-Protected Analogs
Variants with alternative amino-protecting groups or stereochemistry ():
| Compound Name | Protecting Group/Substituent | Application Context | Reference |
|---|---|---|---|
| tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate | Dibenzylamino-pyrimidine substituent | Intermediate for kinase inhibitors | |
| Benzyl (3S)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate | Methyl-Boc-protected amino group | Chiral auxiliary in asymmetric synthesis |
Contrast :
- Bulkiness: The dibenzylamino-pyrimidine group in introduces steric constraints, limiting its use in sterically sensitive reactions.
Biological Activity
tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate, with CAS number 879275-54-4, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a benzyloxycarbonyl moiety, contributing to its pharmacological properties.
- Molecular Formula : C18H26N2O4
- Molecular Weight : 334.42 g/mol
- IUPAC Name : this compound
- CAS Number : 879275-54-4
Synthesis
The synthesis of this compound typically involves the reaction of (R)-3-Aminomethyl-1-N-Boc-pyrrolidine with benzyl chloroformate in the presence of triethylamine. The reaction is conducted in tetrahydrofuran at low temperatures, yielding the desired product with a reported yield of approximately 77% .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains. For example, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties .
Study 1: Antibacterial Evaluation
A comparative study was conducted to evaluate the antibacterial activity of various pyrrole derivatives. The results demonstrated that compounds similar to tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine exhibited significant activity against Gram-positive bacteria, outperforming traditional antibiotics like ciprofloxacin .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of pyrrolidine derivatives revealed that modifications to the benzyloxycarbonyl group could enhance antibacterial potency. The introduction of electron-withdrawing groups on the aromatic ring improved the interaction with bacterial targets, leading to lower MIC values .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.42 g/mol |
| CAS Number | 879275-54-4 |
| Purity | ≥97% |
| Antibacterial MIC | 3.12 - 12.5 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
